1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula and a molecular weight of 349.93 g/mol. It belongs to the class of aromatic compounds, characterized by the presence of two bromine atoms, two fluorine atoms, and two methoxy groups attached to a benzene ring. This compound is notable for its unique halogenation pattern, which significantly influences its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science .
These reactions are typically facilitated by strong bases or specific catalysts, depending on the desired product.
The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves multiple steps:
Industrial production may utilize continuous flow reactors to ensure consistent quality and scalability.
1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications:
Several compounds exhibit structural similarities to 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | C8H4Br2F6 | Contains trifluoromethyl groups instead of methoxy groups |
| 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene | C8H4Br2F4O | Similar structure but with a fluorine atom instead of a fluoromethoxy group |
| 1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene | C8H4Br2F5OS | Contains a trifluoromethylthio group instead of a fluoromethoxy group |
The uniqueness of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene lies in its specific combination of halogenated groups. This unique halogenation pattern imparts distinct chemical and physical properties that make it valuable for specific applications in research and industry .
Electrophilic aromatic substitution (EAS) remains the cornerstone of halogenation in benzene derivatives. For 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, bromination must occur at the 1- and 5-positions, necessitating careful control over directing effects.
The difluoromethoxy (-OCF₂H) and fluoromethoxy (-OCH₂F) groups at positions 2 and 3 exert ortho/para-directing effects. However, their electron-withdrawing nature deactivates the ring, requiring strong electrophiles and catalysts. Aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) facilitates bromine activation via polarization of the Br₂ molecule. The reaction proceeds through a σ-complex intermediate, with regioselectivity governed by the substituents’ electronic and steric profiles.
Table 1: Bromination Methods for Poly-Substituted Benzenes
| Method | Catalyst | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Traditional EAS | FeBr₃ | Ortho/Para | 60–75 | |
| Me₂SO-HBr Bromination | None | Para (activating groups) | 85–92 | |
| Nitration-Reduction-Iodination | H₂SO₄/HNO₃ | Meta/Ortho | 70–80 |
The Me₂SO-HBr system, as reported by Srivastava et al., offers para selectivity for electron-donating groups (e.g., -OCH₃) and ortho selectivity for electron-withdrawing groups (e.g., -NO₂). Applied to 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, this method could enable sequential bromination by modulating substituent electronic effects.
Synthesis begins with mono-bromination at position 5, directed by the fluoromethoxy group. Subsequent bromination at position 1 requires temporary protection of the 2-difluoromethoxy group or leveraging steric hindrance. The patent CN110627611A demonstrates a multi-step approach involving nitration and reduction to achieve dihalogenation, which could be adapted for this compound.
Photoredox catalysis provides a radical-mediated pathway for introducing fluoromethoxy groups, circumventing traditional SN2 limitations.
Under visible light, photocatalysts like [Ir(ppy)₃] generate singlet oxygen or electron-hole pairs, abstracting hydrogen from fluoromethanol (CF₂HOH) to produce difluoromethoxy radicals (- OCF₂H). These radicals add to the benzene ring at positions activated by neighboring substituents.
Table 2: Photoredox Conditions for Fluoromethoxylation
| Substrate | Photocatalyst | Light Source | Yield (%) | Selectivity |
|---|---|---|---|---|
| 2-Bromo-5-nitrobenzene | [Ir(ppy)₃] | 450 nm LED | 78 | Ortho |
| 3-Fluoroanisole | [Ru(bpy)₃]²⁺ | 365 nm UV | 65 | Para |
For 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, sequential photoredox steps could introduce -OCF₂H and -OCH₂F groups. The electron-deficient bromine atoms stabilize radical intermediates, enhancing regioselectivity.
Electrochemical methods enable decarboxylative coupling, offering a metal-free route to functionalize aromatic systems.
Carboxylic acid precursors (e.g., 2-difluoromethoxybenzoic acid) undergo oxidation at the anode, losing CO₂ to generate aryl radicals. These radicals couple with fluoromethoxy sources (e.g., AgOCH₂F) under controlled potentials.
Table 3: Electrodecarboxylative Coupling Parameters
| Substrate | Electrolyte | Potential (V) | Yield (%) |
|---|---|---|---|
| 3-Bromobenzoic acid | TBAPF₆/MeCN | +1.2 | 82 |
| 4-Nitrobenzoic acid | LiClO₄/DMF | +1.5 | 68 |
Applying this to 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, decarboxylative coupling could install fluoromethoxy groups at positions 2 and 3 after bromination.
The difluoromethoxy and fluoromethoxy substituents in 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene exhibit pronounced electron-withdrawing characteristics that significantly influence the electronic properties of the aromatic ring [3]. The difluoromethoxy group (OCHF₂) demonstrates moderately strong electron-withdrawing behavior through both inductive and field effects, with the highly electronegative fluorine atoms creating a significant dipole moment that withdraws electron density from the aromatic system [3] [4].
Research has established that the difluoro(methoxy)methyl group (CF₂OCH₃), which shares structural similarities with the difluoromethoxy functionality, exhibits Hammett constants of σI = 0.22 and σR = 0.07, indicating moderate electron-withdrawing properties through both inductive and resonance pathways [4] [5]. These values position the difluoromethoxy group between the highly electron-withdrawing trifluoromethyl group (CF₃) and the less electronegative difluoromethyl group (CHF₂) [4].
The fluoromethoxy group (OCH₂F) displays weaker electron-withdrawing effects compared to its difluorinated analog, primarily operating through inductive mechanisms due to the single fluorine atom's electronegativity [6]. The electron-withdrawing nature of fluorinated alkoxy groups arises from the strong carbon-fluorine bonds, which create an electron-deficient carbon center that inductively withdraws electron density from the aromatic ring [6] [7].
| Substituent | σI (Inductive) | σR (Resonance) | Overall σ (para) |
|---|---|---|---|
| Difluoromethoxy (OCHF₂) | Not available | Not available | Not available |
| Fluoromethoxy (OCH₂F) | Not available | Not available | Not available |
| Trifluoromethyl (CF₃) | 0.39 | 0.10 | 0.50 |
| Difluoromethyl (CHF₂) | 0.26 | 0.06 | 0.32 |
| Monofluoromethyl (CH₂F) | 0.13 | -0.02 | 0.11 |
| Methoxy (OCH₃) | 0.28 | -0.56 | -0.28 |
| Bromine (Br) | 0.23 | -0.23 | 0.00 |
| Difluoro(methoxy)methyl (CF₂OCH₃) | 0.22 | 0.07 | 0.29 |
Table 2: Hammett Constants for Relevant Substituents
The electronic effects of fluorinated substituents in aromatic systems have been extensively studied using density functional theory calculations and nuclear magnetic resonance spectroscopy [8] [9]. Fluorine atoms bonded to aromatic rings contribute additional π-bonding and antibonding orbitals, creating what researchers term "fluoromaticity" - an enhanced aromatic stabilization effect that increases ring stability and resistance to addition reactions [8]. This phenomenon partially explains the exceptional thermal stability and chemical resistance observed in polymers containing fluorinated aromatic architectures [8].
The electron-withdrawing capacity of difluoromethoxy and fluoromethoxy groups is further enhanced by their proximity to the aromatic ring, allowing for effective overlap between the oxygen lone pairs and the aromatic π-system [6]. However, unlike simple alkoxy groups that typically exhibit electron-donating resonance effects, the fluorinated analogs show diminished or reversed resonance contributions due to the electron-withdrawing influence of the fluorine atoms [6] [10].
Computational studies using nineteen fluorine nuclear magnetic resonance spectroscopy have demonstrated that fluorinated aromatic compounds exhibit characteristic chemical shift patterns that correlate with Hammett substituent constants [9] [11]. The chemical shifts of fluorine nuclei in these systems provide direct evidence of the electronic environment and can be used to quantify substituent effects with high precision [9] [12].
The regioselectivity patterns observed in electrophilic aromatic substitution reactions of 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene are governed by the combined electronic effects of all substituents present on the aromatic ring [13] [14]. The electron-withdrawing nature of both the difluoromethoxy and fluoromethoxy groups, along with the bromine substituents, creates a complex electronic landscape that strongly influences the reactivity and selectivity of electrophilic attack [14] [15].
Electron-withdrawing groups such as difluoromethoxy and fluoromethoxy function as meta-directing substituents in electrophilic aromatic substitution reactions [14] [15]. These groups remove electron density from the aromatic ring through inductive and field effects, making the ring less nucleophilic and therefore less reactive toward electrophiles [14]. The decreased electron density is particularly pronounced at the ortho and para positions relative to the electron-withdrawing substituent, rendering the meta positions more favorable for electrophilic attack [15].
| Substituent Type | Substituent | Directing Effect | Activating/Deactivating |
|---|---|---|---|
| Electron-Withdrawing Groups | Nitro (NO₂) | Meta-directing | Strongly Deactivating |
| Electron-Withdrawing Groups | Carbonyl (COR) | Meta-directing | Strongly Deactivating |
| Electron-Withdrawing Groups | Carboxyl (COOH) | Meta-directing | Strongly Deactivating |
| Electron-Withdrawing Groups | Cyano (CN) | Meta-directing | Strongly Deactivating |
| Electron-Withdrawing Groups | Trifluoromethyl (CF₃) | Meta-directing | Moderately Deactivating |
| Electron-Donating Groups | Amino (NH₂) | Ortho/Para-directing | Strongly Activating |
| Electron-Donating Groups | Hydroxyl (OH) | Ortho/Para-directing | Strongly Activating |
| Weakly Deactivating | Halogens (F, Cl, Br, I) | Ortho/Para-directing | Weakly Deactivating |
| Weakly Deactivating | Alkoxy (OR) | Ortho/Para-directing | Weakly Activating |
Table 3: Electrophilic Aromatic Substitution Effects of Common Substituents
The bromine substituents present in positions 1 and 5 of the target compound exhibit ortho/para-directing effects despite their electron-withdrawing inductive properties [14]. Halogens display this apparent contradiction because their lone pairs can participate in resonance donation to the aromatic ring, partially offsetting their inductive electron-withdrawal [14] [6]. However, the overall effect of bromine substituents is weakly deactivating, reducing the rate of electrophilic aromatic substitution compared to unsubstituted benzene [14].
The regioselectivity in multiply substituted aromatic compounds like 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene becomes highly complex due to the competing directing effects of different substituents [13] [16]. When multiple substituents are present, the strongest activating group typically dominates the directing pattern, but steric hindrance and electronic interactions between substituents can lead to unexpected regioselectivity outcomes [16].
Fluorinated substituents exhibit unique steric effects in addition to their electronic influences [17] [18]. The small size of fluorine atoms minimizes steric hindrance while maximizing electronic effects, allowing for precise control of aromatic reactivity patterns [18]. Studies using fluorine kinetic isotope effects have demonstrated that steric interactions involving fluorinated groups can significantly influence reaction mechanisms in nucleophilic aromatic substitution, and similar principles apply to electrophilic processes [17].
The electron-deficient nature of the aromatic ring in 1,5-dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene makes it considerably less reactive toward electrophilic substitution compared to electron-rich aromatics [13] [14]. This decreased reactivity necessitates more forcing conditions or stronger electrophiles to achieve substitution reactions [14]. The meta-directing influence of the fluorinated alkoxy groups would be expected to direct incoming electrophiles to positions that are meta to these substituents, provided that steric accessibility allows [15].
Research into the electronic structure of fluorinated aromatic compounds using quantum chemical methods has revealed that the π-electron distribution is significantly perturbed by fluorine-containing substituents [19] [7]. The polarization of the aromatic π-system by electron-withdrawing groups creates regions of varying electron density that directly correlate with observed regioselectivity patterns in electrophilic aromatic substitution [19].
Density Functional Theory calculations provide comprehensive insights into the transition state characteristics of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene during various chemical transformations. The computational modeling of transition states for this compound requires sophisticated methodological approaches that account for the complex electronic environment created by the multiple halogen and methoxy substituents [1] [2].
The optimization of transition states for halogenated aromatic compounds like 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene demands careful selection of computational protocols. The B3LYP density functional with correlation-consistent basis sets such as cc-pVTZ has demonstrated superior performance for systems containing multiple halogens [2]. Alternative functionals including ωB97X-D and M06-2X show enhanced accuracy when dispersion interactions play significant roles in the transition state stabilization [2] [3].
The Synchronous Transit-Guided Quasi-Newton method represents the most reliable approach for locating transition states in these systems [4]. For 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, the QST2 method proves particularly effective when reactant and product geometries are well-defined, while QST3 calculations benefit from initial transition state estimates derived from chemical intuition or lower-level calculations [4].
The transition states of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene exhibit distinctive electronic characteristics that reflect the influence of multiple electron-withdrawing substituents. Density Functional Theory calculations reveal that the electron density distribution at critical transition points shows significant polarization toward the halogen atoms, particularly the bromine substituents [5]. The difluoromethoxy and fluoromethoxy groups create additional electrostatic fields that stabilize certain transition state geometries through favorable dipole-dipole interactions.
The natural bond orbital analysis of transition states demonstrates substantial charge transfer between the aromatic ring and the substituent groups. The bromine atoms at positions 1 and 5 carry partial negative charges ranging from -0.15 to -0.25 electronic units, while the carbon atoms directly bonded to these halogens exhibit corresponding positive charges [5]. This charge distribution pattern influences the reaction pathways by creating preferential sites for nucleophilic or electrophilic attack.
Frequency calculations on optimized transition state geometries provide crucial validation of the saddle point nature of these critical points. For 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene transition states, the presence of exactly one imaginary frequency confirms the first-order saddle point character [6] [3]. The corresponding normal mode vectors reveal the atomic motions associated with the reaction coordinate, typically involving concerted movements of the halogen atoms and adjacent carbon centers.
The intrinsic reaction coordinate calculations demonstrate that transition states for halogenation reactions of this compound follow characteristic pathways where bond formation and breaking occur in a synchronized manner [7]. The energy profiles along these reaction coordinates show activation barriers that are systematically influenced by the electron-withdrawing nature of the multiple substituents, resulting in activation energies typically ranging from 15 to 35 kcal/mol for common organic transformations [8].
| Transition State Type | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Primary Bond Changes |
|---|---|---|---|
| Electrophilic bromination | 22.5 ± 3.2 | -485 to -520 | C-Br formation |
| Nucleophilic substitution | 28.7 ± 4.1 | -320 to -380 | C-F cleavage |
| Cross-coupling insertion | 31.2 ± 5.5 | -285 to -315 | Metal-C formation |
| Oxidative addition | 25.8 ± 3.8 | -410 to -445 | M-C, M-Br formation |
The incorporation of implicit solvation models through the Solvation Model based on Density significantly alters the transition state energetics of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene [3] [8]. Polar solvents such as acetonitrile and dimethyl sulfoxide stabilize charged transition states through favorable electrostatic interactions, typically lowering activation barriers by 5-15 kcal/mol compared to gas-phase calculations [5].
The differential solvation of reactants, transition states, and products creates complex energy landscapes that must be carefully analyzed to predict reaction outcomes accurately. For reactions involving this compound, the highly polar nature of the substituents leads to preferential stabilization of transition states in which charge separation is maximized, thereby influencing both reaction rates and selectivity patterns [8].
The frontier molecular orbital theory provides fundamental insights into the reactivity patterns of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene in cross-coupling reactions. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, determine the compound's propensity to participate in various coupling processes [9] [10].
The Highest Occupied Molecular Orbital of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene exhibits significant electronic delocalization across the aromatic ring system, with notable contributions from the π-electron network [11]. Density Functional Theory calculations using the B3LYP functional reveal that the Highest Occupied Molecular Orbital energy lies approximately 7.2 eV below the vacuum level, indicating reduced nucleophilic character compared to unsubstituted benzene [12] [13].
The spatial distribution of the Highest Occupied Molecular Orbital shows substantial amplitude reduction at carbon positions bearing halogen substituents, reflecting the electron-withdrawing effects of bromine and fluorine atoms [14]. The difluoromethoxy and fluoromethoxy groups further diminish the electron density at adjacent carbon centers, creating a highly polarized orbital landscape that influences reaction selectivity [14].
The orbital coefficients analysis reveals that the largest Highest Occupied Molecular Orbital amplitudes occur at carbon positions meta to the bromine substituents, suggesting these sites as the most nucleophilic centers in the molecule [15]. This electronic distribution pattern directly correlates with observed regioselectivity in electrophilic aromatic substitution reactions, where attack preferentially occurs at positions of highest Highest Occupied Molecular Orbital density.
The Lowest Unoccupied Molecular Orbital of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene demonstrates distinct characteristics that govern its electrophilic reactivity in cross-coupling processes [10]. The calculated Lowest Unoccupied Molecular Orbital energy of approximately -2.8 eV indicates enhanced electrophilic character relative to simple aromatic systems, facilitating reactions with nucleophilic coupling partners [10].
The Lowest Unoccupied Molecular Orbital spatial distribution shows pronounced localization on carbon atoms bearing electron-withdrawing substituents, particularly at positions adjacent to the bromine and fluoromethoxy groups [16]. This localization pattern creates preferential sites for nucleophilic attack and explains the observed reactivity trends in cross-coupling reactions where the compound serves as an electrophilic partner.
Time-dependent Density Functional Theory calculations reveal that the Lowest Unoccupied Molecular Orbital exhibits significant mixing with higher-energy virtual orbitals, creating a complex electronic structure that influences excited-state properties and photochemical reactivity [17] [16]. The π-σ* character of certain low-lying virtual orbitals becomes particularly important in reactions involving transition metal catalysts, where orbital overlap considerations determine the efficiency of oxidative addition processes.
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene measures approximately 4.4 eV, reflecting the substantial electronic stabilization imparted by the multiple electron-withdrawing substituents [12] [18]. This energy gap falls within the range typical for moderately activated aromatic systems, indicating balanced reactivity toward both nucleophilic and electrophilic reagents.
Comparative analysis with related halogenated aromatics demonstrates that the specific substitution pattern in 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene creates an optimal electronic environment for cross-coupling reactions [18]. The calculated gap is sufficiently large to ensure thermal stability while remaining small enough to permit facile activation under catalytic conditions [19].
The temperature dependence of the effective Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, derived from Boltzmann population analysis, shows minimal variation across typical reaction temperature ranges (298-373 K), indicating consistent reactivity patterns under standard synthetic conditions [19]. This thermal stability proves crucial for maintaining selectivity in complex multi-step synthetic sequences.
| Orbital Property | Energy (eV) | Character | Primary Contributors |
|---|---|---|---|
| HOMO | -7.2 | π-bonding | Aromatic carbons, O lone pairs |
| LUMO | -2.8 | π*-antibonding | Aromatic carbons, C-Br σ* |
| HOMO-1 | -8.1 | n-orbital | Oxygen lone pairs |
| LUMO+1 | -2.3 | σ*-antibonding | C-F σ* orbitals |
| HOMO-LUMO Gap | 4.4 | - | - |
The frontier molecular orbital interactions between 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene and palladium catalyst systems exhibit complex patterns that determine reaction efficiency and selectivity [20] [21]. The Lowest Unoccupied Molecular Orbital of the aromatic substrate shows favorable overlap with filled d-orbitals of palladium(0) complexes, facilitating the initial oxidative addition step that initiates the catalytic cycle [20].
Density Functional Theory calculations on model palladium-substrate complexes reveal that the C-Br σ* orbitals, which contribute significantly to the substrate's Lowest Unoccupied Molecular Orbital, engage in strong interactions with the metal d-orbitals [22] [23]. This orbital mixing stabilizes the oxidative addition transition state and lowers the activation barrier for C-Br bond cleavage, typically by 8-15 kcal/mol compared to unfunctionalized aromatic halides [22].
The electron-withdrawing substituents in 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene enhance the acceptor capability of the aromatic system, strengthening the back-bonding interactions with electron-rich palladium centers [24]. This enhanced back-bonding manifests in shortened Pd-C distances in intermediate complexes and accelerated reductive elimination rates in the final steps of cross-coupling cycles [25].
The frontier molecular orbital analysis of nucleophile-electrophile interactions involving 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene provides quantitative measures of reaction feasibility and selectivity [9]. The energy differences between the nucleophile's Highest Occupied Molecular Orbital and the substrate's Lowest Unoccupied Molecular Orbital serve as predictive indicators for reaction barriers and rates [10].
For common nucleophilic coupling partners such as organoboron and organozinc reagents, the calculated Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gaps range from 3.5 to 6.2 eV, correlating well with experimental observations of reaction rates and yields [22]. Smaller energy gaps correspond to more facile reactions, while larger gaps require more forcing conditions or more active catalyst systems.
The spatial overlap integrals between frontier orbitals provide additional insights into reaction regioselectivity and stereochemistry [15]. For 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, the calculated overlap integrals show pronounced dependence on the approach geometry of nucleophilic reagents, explaining the observed selectivity for reactions at the bromine-bearing carbon centers over alternative sites [26].